Magnesium l-lactate

Description

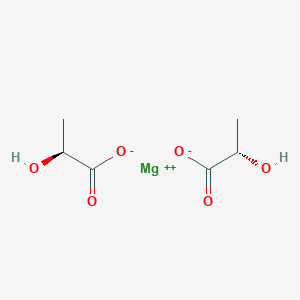

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

132344-20-8 |

|---|---|

Molecular Formula |

C6H10MgO6 |

Molecular Weight |

202.45 g/mol |

IUPAC Name |

magnesium;(2S)-2-hydroxypropanoate |

InChI |

InChI=1S/2C3H6O3.Mg/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |

InChI Key |

OVGXLJDWSLQDRT-CEOVSRFSSA-L |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Mg+2] |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |

Other CAS No. |

862886-19-9 1698883-44-1 |

Synonyms |

Magnesium (S) lactate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Magnesium L-Lactate via Lactic Acid Fermentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of magnesium L-lactate through lactic acid fermentation. This biotechnological approach offers a sustainable and environmentally friendly alternative to traditional chemical synthesis, utilizing renewable resources to produce a high-purity product for the pharmaceutical, food, and dietary supplement industries.[1][2] This document details the core principles, experimental protocols, and key data associated with this process.

Introduction to Fermentative Synthesis of this compound

This compound, a highly bioavailable source of magnesium, is increasingly sought after for its therapeutic and nutritional benefits.[3] The production of L-lactic acid through microbial fermentation, followed by neutralization with a magnesium source, presents a robust method for its synthesis.[1][2] This process leverages the metabolic activity of lactic acid bacteria (LAB) or fungi to convert carbohydrates into L-lactic acid. The subsequent neutralization and crystallization steps yield high-purity this compound.[1][2]

The advantages of this biosynthetic route include the use of renewable feedstocks, potentially lower energy consumption, and the ability to produce the stereospecific L-isomer of lactate, which is readily metabolized by the human body.[1]

Microbial Strains and Fermentation Strategies

The selection of a suitable microbial strain is critical for efficient L-lactic acid production. Several microorganisms have been successfully employed for this purpose.

Lactic Acid Bacteria (LAB)

-

Lactobacillus species: Various strains of Lactobacillus, such as Lactobacillus paracasei, Lactobacillus plantarum, and Lactobacillus rhamnosus, are widely used for their high lactic acid yields.[1][2][4] These bacteria are homofermentative, meaning they primarily convert glucose to lactic acid.

Fungi

-

Rhizopus oryzae: This filamentous fungus is a notable producer of L-lactic acid and offers several advantages, including the ability to utilize starchy biomass directly, reducing the need for pretreatment.[5][6] It can also tolerate acidic conditions, which can simplify pH control during fermentation.[5][6]

Fermentation Modes

-

Batch Fermentation: A simple process where all nutrients are provided at the beginning. However, product inhibition can limit the final lactic acid concentration.[7]

-

Fed-Batch Fermentation: Involves the periodic or continuous addition of nutrients during the fermentation, which can overcome substrate limitation and lead to higher product yields.[4][7] A fed-batch process with Lactobacillus rhamnosus has been shown to produce 144 g/L of lactic acid.[4]

-

Repeated Batch Fermentation with In Situ Product Removal (ISPR): This advanced strategy involves the removal of magnesium lactate as it is formed, typically through crystallization.[4][8][9] This alleviates product inhibition, allowing for extended fermentation and significantly higher overall productivity.[4][8] This method has been shown to save substantial amounts of water and nutrients.[4][8][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound.

Inoculum Preparation

Objective: To prepare a healthy and active microbial culture for inoculating the fermentation vessel.

Protocol:

-

Aseptically transfer a stock culture of the selected microorganism (e.g., Lactobacillus paracasei) into a sterile flask containing an appropriate growth medium (e.g., MRS broth).

-

Incubate the culture under optimal conditions. For Lactobacillus species, this is typically at 37-42°C for 24 hours with agitation.[4][9]

-

The resulting seed culture should have a high cell density and be in the exponential growth phase.

Lactic Acid Fermentation

Objective: To convert a carbohydrate source into L-lactic acid using the prepared inoculum.

Protocol:

-

Prepare the fermentation medium. A common medium for Lactobacillus is MRS medium, which can be supplemented with a carbon source like glucose.[1] Alternative, cost-effective substrates like tomato juice have also been successfully used.[1][2]

-

Sterilize the fermentation medium and the fermenter vessel to prevent contamination.

-

Inoculate the sterile medium with the prepared seed culture (typically 10% v/v).[9]

-

Maintain the fermentation under controlled conditions of temperature (e.g., 42°C) and pH.[8][9]

-

The pH is controlled by the addition of a neutralizing agent. For magnesium lactate production, magnesium sources such as magnesium carbonate, magnesium hydroxide, or magnesium oxide are used.[1][4][10] The neutralizing agent is added as a slurry to maintain the pH in the optimal range for the microorganism (typically 5.0-6.5).[11]

-

Monitor the fermentation by periodically measuring glucose consumption and lactic acid production using analytical techniques like HPLC.

Downstream Processing: Crystallization and Purification

Objective: To recover and purify this compound from the fermentation broth.

Protocol:

-

At the end of the fermentation, separate the microbial biomass and other solid impurities from the fermentation broth by filtration or centrifugation.[1][12]

-

Concentrate the clarified broth by heating and evaporation to increase the magnesium lactate concentration to the point of supersaturation.[1][13]

-

Induce crystallization by controlled cooling of the concentrated solution. The crystallization can be performed without the addition of seed crystals.[8][9] For instance, maintaining the temperature at 42°C can facilitate crystallization.[8][9]

-

Isolate the magnesium lactate crystals from the mother liquor via vacuum filtration using a Buchner funnel.[1]

-

Wash the collected crystals with a suitable solvent, such as 99.9% alcohol, to remove residual impurities.[1]

-

Dry the purified crystals in an oven at a controlled temperature (e.g., 60°C for 24 hours) to remove any remaining moisture.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound synthesis.

Table 1: Fermentation Performance of Different Microbial Strains

| Microbial Strain | Fermentation Medium | Neutralizing Agent | Max. Lactate Concentration (g/L) | Yield (g/g) | Reference |

| Lactobacillus paracasei | 50% diluted MRS + Glucose | Hydrated Magnesium Carbonate | 107 | 0.92 | [1][2] |

| Lactobacillus plantarum | MRS + Glucose | Hydrated Magnesium Carbonate | 52 | - | [1] |

| Lactobacillus paracasei | 50% diluted Tomato Juice + Glucose | Hydrated Magnesium Carbonate | 78 | 0.73 | [1][2] |

| Lactobacillus rhamnosus | Fed-batch culture | Magnesium Oxide | 144 | 0.96 | [4] |

| Lactobacillus rhamnosus | Repeated batch with ISPR | Magnesium Oxide | 140-150 | 0.95 | [4] |

Table 2: Recovery and Purity of this compound

| Fermentation Medium | Microbial Strain | Recovery Rate (%) | Final Product Purity | Reference |

| 50% diluted MRS + Glucose | Lactobacillus paracasei | 95.9 | Crystalline purity confirmed by XRD | [1][2] |

| 50% diluted Tomato Juice + Glucose | Lactobacillus paracasei | 91.1 | Crystalline purity confirmed by XRD | [1][2] |

| Repeated batch with ISPR | Lactobacillus rhamnosus | 79.1 (Lactic acid removal rate) | High-purity crystals | [4] |

Visualizing the Process and Pathways

Workflow of this compound Synthesis

The overall process from raw materials to the final product can be visualized as a sequential workflow.

Caption: Workflow of this compound Synthesis.

Lactic Acid Metabolic Pathway (Homolactic Fermentation)

The core of the fermentation process is the metabolic conversion of glucose to lactic acid by homofermentative lactic acid bacteria.

Caption: Homolactic Fermentation Pathway.

Conclusion

The synthesis of this compound via lactic acid fermentation is a promising and sustainable technology. By selecting appropriate microbial strains, optimizing fermentation strategies, and employing efficient downstream processing, high yields of pure this compound can be achieved. This guide provides a comprehensive technical foundation for researchers and professionals in the field, outlining the key principles and methodologies for successful implementation. Further research and development in areas such as strain improvement and process optimization will continue to enhance the economic viability and environmental benefits of this biotechnological approach.

References

- 1. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 4. CN105018538A - Magnesium lactate production method based on crystallization process for fermentation, separation and coupling - Google Patents [patents.google.com]

- 5. Lactic acid fermentation using Rhizopus spp.: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pse.agriculturejournals.cz [pse.agriculturejournals.cz]

- 7. mdpi.com [mdpi.com]

- 8. Efficient magnesium lactate production with in situ product removal by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. daneshyari.com [daneshyari.com]

- 10. WO2017178426A1 - Magnesium lactate fermentation process - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US9689007B2 - Process for the fermentative production of lactic acid from a plant extract the presence of a caustic magnesium salt - Google Patents [patents.google.com]

- 13. WO2020110108A1 - Purification of magnesium lactate from fermentation broths having high amounts of impurities - Google Patents [patents.google.com]

Molecular structure and characteristics of Magnesium l-lactate

An In-depth Technical Guide on the Core Molecular Structure and Characteristics of Magnesium L-Lactate

Introduction

This compound, the magnesium salt of L-lactic acid, is an organic mineral compound of significant interest in the pharmaceutical, nutraceutical, and research sectors. It is recognized for its superior bioavailability and physiological compatibility compared to inorganic magnesium sources.[1] As a key intermediate in cellular metabolism, the lactate moiety is not merely a counter-ion but an active component, while magnesium is an essential mineral co-factor for over 300 enzymatic reactions crucial for human health.[2][3]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. It further delves into the biological significance of its constituent ions, detailing their roles in key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important compound.

Molecular Structure and Physicochemical Properties

This compound is an ionic compound consisting of one divalent magnesium cation (Mg²⁺) and two L-lactate anions ([CH₃CH(OH)COO]⁻). The L-isomer of lactate is the naturally occurring form in human metabolism. The compound typically exists in hydrated forms, most commonly as the dihydrate or trihydrate.

Caption: 2D representation of the ionic coordination in this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for formulation and research purposes.

| Property | Value | Reference(s) |

| IUPAC Name | magnesium bis((2S)-2-hydroxypropanoate) | [4] |

| CAS Number | 18917-93-6 (for hydrate forms) | [5][6][7] |

| Molecular Formula | C₆H₁₀MgO₆ (anhydrous) | [4][8][9] |

| Molecular Weight | 202.45 g/mol (anhydrous basis) | [4][8][10] |

| Appearance | White or almost white crystalline or granular powder | [1][5][7] |

| Odor | Practically odorless | [1] |

| Taste | Neutral or slightly sourish | [1][11] |

| Solubility (in Water) | Good solubility; 84 g/L (dihydrate); Soluble in boiling water | [1][5] |

| Solubility (in Ethanol) | Practically insoluble | [5][6] |

| Melting Point | ~200 °C (decomposes) | [12] |

| pH (1% aq. solution) | ~6.5 | [11] |

| Optical Activity | [α]²⁰/D: -8.5 ± 1° (c=2% in H₂O) |

Synthesis and Manufacturing

This compound can be produced through both chemical synthesis and biotechnological fermentation processes. The choice of method depends on factors such as cost, desired purity, and scalability.

Chemical Synthesis

The most direct chemical route involves the neutralization of L-lactic acid with a high-purity magnesium source, such as magnesium carbonate, magnesium hydroxide, or magnesium oxide. The resulting salt is then isolated via precipitation and crystallization.[1][13]

Caption: General workflow for the chemical synthesis of this compound.

Fermentative Production

A sustainable alternative is the production via lactic acid fermentation. In this process, a carbohydrate source is fermented by lactic acid bacteria, such as Lactobacillus rhamnosus or Lactobacillus paracasei.[13][14] A magnesium-based neutralizing agent is added to the fermentation broth to maintain a suitable pH and directly form magnesium lactate, which can then be recovered through in-situ crystallization.[13][14][15]

Caption: Workflow for the fermentative production of this compound.

Experimental Protocols for Characterization

A precise characterization of this compound is essential for quality control in pharmaceutical and food applications. The following protocols outline key analytical methods.

Titrimetric Assay for Magnesium Lactate Content

This method determines the purity of the salt by quantifying the magnesium content via complexometric titration.

-

Principle: Magnesium ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metal ion indicator.

-

Methodology:

-

Accurately weigh approximately 0.5 g of the pre-dried this compound sample.

-

Dissolve the sample in 25 mL of deionized water.

-

Add 5 mL of an ammonia-ammonium chloride buffer solution (pH ~10) and 0.1 mL of an Eriochrome Black T indicator solution.

-

Titrate the solution with a standardized 0.05 mol/L EDTA disodium solution.

-

The endpoint is observed when the solution color changes from wine-red to a distinct blue.

-

The content is calculated based on the titration volume, where each mL of 0.05 mol/L EDTA is equivalent to 10.12 mg of anhydrous magnesium lactate (Mg(C₃H₅O₃)₂).[6]

-

Spectroscopic Analysis

Spectroscopic methods provide information about the molecular structure and functional groups present in the compound.

-

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.

-

Methodology: A small amount of the sample is intimately mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then analyzed in an FTIR spectrometer.

-

Expected Data: The IR spectrum of this compound will show characteristic absorption bands: a broad band around 3400 cm⁻¹ (O-H stretching from hydroxyl groups and hydration water), bands around 2980 cm⁻¹ (C-H stretching), a strong band around 1600 cm⁻¹ (asymmetric C=O stretching of the carboxylate anion), and bands in the 1100-1050 cm⁻¹ region (C-O stretching).

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹³C NMR provides information on the carbon skeleton of the molecule.

-

Methodology: A sample is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), and analyzed in an NMR spectrometer.

-

Expected Data: The ¹³C NMR spectrum for the lactate anion is simple and will exhibit three distinct signals corresponding to the methyl carbon (-CH₃), the hydroxyl-bearing methine carbon (-CH(OH)-), and the carboxylate carbon (-COO⁻).[16]

-

Purity and Crystalline Structure

X-ray diffraction is the definitive method for confirming the crystalline nature of the product.

-

X-ray Diffraction (XRD):

-

Principle: XRD analyzes the diffraction pattern produced when X-rays interact with the ordered atomic planes of a crystalline solid. This pattern is unique to a specific crystalline structure.

-

Methodology: A powdered sample of this compound is placed in the sample holder of a powder diffractometer. The sample is irradiated with monochromatic X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. The purity and identity of the material are confirmed by comparing the experimental pattern to a reference standard from a crystallographic database. This method was used to confirm the purity of magnesium lactate produced via fermentation.[14]

-

Biological Significance and Signaling Pathways

The therapeutic and physiological effects of this compound are attributable to the distinct and synergistic roles of both magnesium and lactate ions in cellular processes.

Role of Magnesium and Lactate

Magnesium is a crucial intracellular cation that regulates ion channels, metabolic cycles, and numerous signaling pathways.[17] It acts as a natural calcium antagonist and is essential for nerve transmission and muscle function.[18] Lactate, once considered a metabolic waste product, is now recognized as a vital energy substrate (via the "lactate shuttle") and a signaling molecule, or "lacticokine," that modulates immune responses, inflammation, and metabolic homeostasis.[19][20][21]

Key Signaling Pathways

-

Magnesium-Modulated mTOR Signaling: Magnesium is critical for activating the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. In muscle cells, magnesium supplementation enhances the PI3K/Akt/mTOR signaling cascade, promoting myogenic differentiation and regeneration, which is particularly relevant for counteracting age-related muscle loss (sarcopenia).[[“]]

Caption: Magnesium's role in activating the PI3K/Akt/mTOR pathway in muscle cells.

-

Lactate-GPR81 Signaling: L-lactate is a natural ligand for the G-protein coupled receptor 81 (GPR81), also known as HCAR1.[23] Activation of GPR81 in various cells, including immune cells and adipocytes, leads to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, resulting in anti-inflammatory effects (e.g., reduced production of TNF-α and IL-6) and metabolic regulation, such as the inhibition of lipolysis.[20]

Caption: The L-lactate signaling pathway via the GPR81 receptor.

-

Lactate and HIF-1α Signaling: Under certain conditions, such as inflammation or hypoxia, lactate can contribute to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[19][24] Stabilized HIF-1α acts as a transcription factor that promotes the expression of genes involved in glycolysis, angiogenesis (e.g., VEGF), and the inflammatory response. This pathway highlights lactate's role in cellular adaptation to low-oxygen environments and in modulating immune functions.[19][24]

Caption: Lactate's influence on the stabilization of the HIF-1α transcription factor.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound for various applications:

-

Mineral Supplementation: It serves as a highly bioavailable oral magnesium source for the prevention and treatment of magnesium deficiency.[9][25] Its good solubility and tolerability make it a preferred choice for formulation. Studies have shown that slow-release or extended-release formulations of magnesium lactate can reduce gastrointestinal side effects, improving patient compliance.[26][27]

-

Drug Formulation: Due to its neutral taste and good solubility, it is an excellent candidate for fortifying liquid formulations, beverages, and foods for special medical purposes.[1]

-

Research Tool: As a source of two biologically active molecules, this compound is a useful tool for studying the distinct and combined effects of magnesium and lactate on cellular metabolism, inflammation, neurological function, and cardiovascular health.[3]

Conclusion

This compound is a well-characterized organic salt with a defined molecular structure and favorable physicochemical properties. Its production is achievable through robust chemical and sustainable fermentation methods, and its quality can be rigorously assessed using standard analytical protocols. Beyond its role as a superior delivery form of magnesium, the compound is a source of two critical signaling molecules that modulate fundamental cellular pathways, including mTOR, GPR81, and HIF-1α. This dual-action nature makes this compound a compound of high importance for drug development, clinical nutrition, and biomedical research.

References

- 1. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 2. nmnbio.co.uk [nmnbio.co.uk]

- 3. magnesium lactate [beyond-lifespan.com]

- 4. Magnesium lactate, l- | C6H10MgO6 | CID 15775272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound trihydrate | 18917-93-6 [chemicalbook.com]

- 6. Magnesium lactate [chembk.com]

- 7. This compound trihydrate CAS#: 18917-93-6 [amp.chemicalbook.com]

- 8. Magnesium lactate | C6H10MgO6 | CID 6536825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Magnesium lactate - Wikipedia [en.wikipedia.org]

- 10. 乳酸镁 水合物 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 11. lohmann-minerals.com [lohmann-minerals.com]

- 12. moehs.com [moehs.com]

- 13. CN105018538A - Magnesium lactate production method based on crystallization process for fermentation, separation and coupling - Google Patents [patents.google.com]

- 14. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MAGNESIUM LACTATE(26867-84-5) 13C NMR spectrum [chemicalbook.com]

- 17. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Magnesium and the Brain: A Focus on Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lactate as a Signaling Molecule That Regulates Exercise-Induced Adaptations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. consensus.app [consensus.app]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. drugs.com [drugs.com]

- 26. Types of Magnesium and Their Benefits [healthline.com]

- 27. taylorandfrancis.com [taylorandfrancis.com]

The Pivotal Role of L-Lactate in Orchestrating Intracellular Magnesium Ion Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium (Mg²⁺), the second most abundant intracellular divalent cation, is a critical cofactor in a vast array of enzymatic reactions and plays a vital role in cellular signaling and energy metabolism. The regulation of intracellular Mg²⁺ homeostasis is a complex process involving a network of transporters and channels. Emerging evidence has identified L-lactate, a product of glycolysis, as a key signaling molecule in this process. This technical guide provides an in-depth exploration of the biological role of L-lactate in magnesium ion transport, focusing on the underlying signaling pathways, experimental methodologies to investigate these processes, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of cell biology, metabolism, and pharmacology.

Introduction

For over a century, lactate has been primarily viewed as a metabolic waste product of anaerobic glycolysis. However, a paradigm shift has occurred, and L-lactate is now recognized as a dynamic signaling molecule, or "lactormone," that participates in the regulation of various physiological processes.[1] A seminal discovery has illuminated the role of L-lactate as a key activator of intracellular magnesium dynamics, linking cellular metabolism to Mg²⁺ signaling.[2][3][4] This guide will dissect the mechanisms by which L-lactate modulates Mg²⁺ transport, providing a foundational understanding for future research and therapeutic development.

The L-Lactate-Mediated Magnesium Signaling Pathway

Recent studies have elucidated a novel signaling pathway where L-lactate orchestrates the mobilization of Mg²⁺ from the endoplasmic reticulum (ER) to the mitochondria. This process is crucial for integrating cellular metabolism with mitochondrial bioenergetics.

Signaling Cascade:

-

L-Lactate Entry: L-lactate is transported into the cell via monocarboxylate transporters (MCTs).[5]

-

ER Magnesium Release: Intracellular L-lactate acts as a signaling molecule, triggering a rapid release of Mg²⁺ from ER stores.[2][3][4] This effect is specific to the L-enantiomer of lactate.[2]

-

Mitochondrial Magnesium Uptake: The released Mg²⁺ is subsequently taken up by the mitochondria.[2][3][4]

-

Role of Mrs2: The mitochondrial Mg²⁺ uptake is facilitated by the mitochondrial inner membrane channel, Mrs2.[2][3] Overexpression of Mrs2 enhances this uptake, while its knockout abolishes the L-lactate-induced mitochondrial Mg²⁺ surge.[2]

-

Temperature and Membrane Potential Dependence: This entire process is remarkably sensitive to temperature and dependent on the mitochondrial membrane potential (ΔΨm).[2][3]

The following diagram illustrates this signaling pathway:

Quantitative Data on L-Lactate Mediated Magnesium Transport

The following tables summarize the key quantitative findings from studies investigating the effects of L-lactate on intracellular magnesium concentrations.

Table 1: Effect of L-Lactate on Intracellular Magnesium Concentration in Primary Hepatocytes

| Treatment | Change in ER Mg²⁺ (Mag-Green Fluorescence Intensity) | Change in Mitochondrial Mg²⁺ (Mag-Green Fluorescence Intensity) |

| L-Lactate (5 mM) | Significant Decrease[2] | Significant Increase[2] |

| D-Lactate (5 mM) | No significant change[2] | No significant change[2] |

| 3-Phenyllactic acid | Partial ER depletion[2] | Nominal mitochondrial uptake[2] |

Table 2: Dose-Dependency of L-Lactate on ER Magnesium Depletion and Mitochondrial Uptake

| L-Lactate Concentration | ER Mg²⁺ Depletion | Mitochondrial Mg²⁺ Uptake |

| Dose-dependent | Yes[2] | Yes[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of L-lactate's role in magnesium transport.

Measurement of Intracellular Magnesium Dynamics using Fluorescent Indicators

Objective: To visualize and quantify the changes in intracellular free Mg²⁺ concentration in different cellular compartments in response to L-lactate stimulation.

Materials:

-

Fluorescent Mg²⁺ indicator: Magnesium Green™, AM; Mag-Fura-2, AM; or Mag-Indo-1, AM (Thermo Fisher Scientific)[6]

-

MitoTracker™ Red CMXRos (for mitochondrial co-localization)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

L-lactate and other test compounds

-

Confocal microscope

Protocol:

-

Cell Culture: Plate cells (e.g., primary hepatocytes) on glass-bottom dishes suitable for live-cell imaging.

-

Dye Loading:

-

Prepare a loading solution containing the chosen Mg²⁺ indicator (e.g., 5 µM Magnesium Green™, AM), MitoTracker™ Red (200 nM), and Pluronic F-127 (0.02%) in HBSS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

-

Washing: Wash the cells three times with fresh HBSS to remove excess dye.

-

Live-Cell Imaging:

-

Mount the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Acquire baseline fluorescence images for both the Mg²⁺ indicator and the mitochondrial marker.

-

Add L-lactate or other test compounds to the imaging medium at the desired final concentration (e.g., 5 mM).

-

Record time-lapse images to monitor the changes in fluorescence intensity in different cellular regions (e.g., ER, mitochondria, nucleus).

-

-

Data Analysis:

-

Define regions of interest (ROIs) for the ER (identified by its reticular structure and exclusion of the nucleus and mitochondria) and mitochondria (identified by the MitoTracker™ signal).

-

Quantify the average fluorescence intensity within each ROI over time.

-

Normalize the fluorescence intensity to the baseline (F/F₀) to represent the relative change in Mg²⁺ concentration.

-

The following diagram outlines the experimental workflow for measuring intracellular Mg²⁺ dynamics:

Quantification of Total Intracellular Magnesium

Objective: To determine the total magnesium content within cells.

Method 1: Fluorescent Plate Reader Assay with DCHQ5

This protocol is adapted for quantifying total intracellular Mg in small cell samples.[7][8]

Materials:

-

Diaza-18-crown-6-hydroxyquinoline-5 (DCHQ5) fluorescent dye

-

MOPS buffer

-

Methanol (MeOH)

-

Magnesium sulfate (MgSO₄) for standard curve

-

Fluorescent plate reader

Protocol:

-

Sample Preparation:

-

Harvest and wash cells three times with DPBS.

-

Resuspend a known number of cells (e.g., 10⁶ cells/mL) in MOPS:MeOH buffer.

-

Sonicate the cell suspension to release intracellular contents.

-

-

Standard Curve Preparation:

-

Prepare a series of MgSO₄ solutions of known concentrations in the same buffer.

-

-

Assay:

-

In a 96-well plate, add the sonicated cell lysate or MgSO₄ standards.

-

Add the DCHQ5 working solution to each well.

-

-

Measurement:

-

Read the fluorescence on a fluorescent plate reader at the appropriate excitation and emission wavelengths for DCHQ5.

-

-

Analysis:

-

Generate a standard curve from the MgSO₄ standards.

-

Calculate the total intracellular magnesium concentration in the cell samples based on the standard curve and normalize to the cell number.

-

Method 2: Colorimetric Assay

Objective: To measure total magnesium concentration in biological samples using a colorimetric method.

Materials:

-

QuantiChrom™ Magnesium Assay Kit (or similar)[9]

-

Spectrophotometer or 96-well plate reader

Protocol:

-

Sample Preparation: Prepare cell lysates as described above.

-

Assay: Follow the manufacturer's instructions. Typically, this involves adding a reagent containing a dye (e.g., calmagite) that forms a colored complex with magnesium.

-

Measurement: Measure the absorbance at the specified wavelength (e.g., 500 nm).

-

Analysis: Calculate the magnesium concentration based on a standard curve provided with the kit or prepared from known magnesium standards.

The Role of Other Magnesium Transporters

While Mrs2 is implicated in the mitochondrial uptake of L-lactate-mobilized Mg²⁺, other transporters are crucial for overall cellular and systemic magnesium homeostasis.

-

TRPM6/7: These are channel-kinases that play a significant role in apical Mg²⁺ influx in epithelial cells.[10]

-

CNNM family (CNNM1-4): These proteins are involved in basolateral Mg²⁺ efflux, potentially functioning as Na⁺/Mg²⁺ exchangers.[10][11][12] The interaction of CNNM proteins with the TRPM7 channel can stimulate divalent cation entry.[13] The function of CNNM proteins can be regulated by direct interaction with the phosphatase of regenerating liver (PRL).[10][11]

The interplay between L-lactate signaling and the activity of these other transporters is an active area of investigation.

The logical relationship between key proteins in magnesium transport is depicted below:

Conclusion and Future Directions

The discovery of L-lactate as a signaling molecule that mobilizes intracellular magnesium has profound implications for our understanding of cellular metabolism and signaling. This L-lactate-Mrs2 axis provides a direct link between glycolysis and mitochondrial function, mediated by Mg²⁺ dynamics. For researchers and drug development professionals, this pathway presents novel therapeutic targets for a range of diseases characterized by metabolic dysregulation and impaired magnesium homeostasis, including cardiovascular and metabolic disorders.[4][14]

Future research should focus on:

-

Elucidating the precise molecular mechanism by which intracellular L-lactate is sensed to trigger ER Mg²⁺ release.

-

Investigating the interplay between the L-lactate signaling pathway and other known magnesium transporters like TRPM and CNNM proteins.

-

Exploring the therapeutic potential of modulating this pathway in disease models.

This technical guide provides a comprehensive overview of the current knowledge on the biological role of L-lactate in magnesium ion transport. The detailed protocols and summarized data offer a practical resource for scientists aiming to investigate this exciting and rapidly evolving field.

References

- 1. Lactate: a multifunctional signaling molecule [e-jyms.org]

- 2. Lactate Elicits ER-Mitochondrial Mg2+ Dynamics To Integrate Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate Elicits ER-Mitochondrial Mg2+ Dynamics to Integrate Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news.uthscsa.edu [news.uthscsa.edu]

- 5. Lactate transport in skeletal muscle — role and regulation of the monocarboxylate transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. air.unimi.it [air.unimi.it]

- 8. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. CrossTalk proposal: CNNM proteins are Na+/Mg2+ exchangers playing a central role in transepithelial Mg2+ (re)absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PACT Network: PRL, ARL, CNNM, and TRPM Proteins in Magnesium Transport and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CNNM proteins selectively bind to the TRPM7 channel to stimulate divalent cation entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A method for measuring intracellular free magnesium concentration in platelets using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spatio-temporal Dynamics of Intracellular Magnesium with L-Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the recently elucidated spatio-temporal dynamics of intracellular magnesium ([Mg2+]i) in response to L-lactate. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying signaling pathways, detailed experimental protocols for their investigation, and a summary of the key quantitative data.

Core Signaling Pathway: L-Lactate as a Second Messenger for Magnesium Mobilization

Recent groundbreaking research has identified L-lactate, a key metabolite, as a signaling molecule that orchestrates the dynamic redistribution of magnesium within the cell.[1][2][3] This process involves the release of Mg2+ from the endoplasmic reticulum (ER) and its subsequent uptake into the mitochondria, a critical axis for integrating cellular metabolism and bioenergetics.[1][2][3]

The signaling cascade is initiated by the entry of L-lactate into the cell, primarily through monocarboxylate transporters (MCTs).[1] Once in the cytoplasm, L-lactate triggers a rapid release of Mg2+ from the ER stores.[1][2] This transient increase in cytosolic Mg2+ is then followed by the uptake of Mg2+ into the mitochondrial matrix.[1][2] This mitochondrial Mg2+ influx is facilitated by the mitochondrial magnesium channel, Mrs2.[1][2][4] This entire process is highly specific to L-lactate and is temperature-sensitive.[1][2]

This newly discovered pathway has significant implications for understanding cellular responses to metabolic changes, such as those occurring during intense exercise or in pathological states like heart disease, diabetes, and cancer, where L-lactate levels are often elevated.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of L-lactate on intracellular magnesium dynamics.

| Parameter | Cell Type | L-Lactate Concentration | Observed Effect | Reference |

| ER Mg2+ Release | Hepatocytes | 5 mM | Rapid depletion of ER Mg2+ | [1] |

| HeLa | 5 mM | Depletion of ER Mg2+ | [1] | |

| MEFs | 5 mM | Depletion of ER Mg2+ | [1] | |

| Mitochondrial Mg2+ Uptake | Hepatocytes | 5 mM | Elevation of mitochondrial Mg2+ with a lag time of ~25 seconds | [1] |

| HeLa | 5 mM | Elevation of mitochondrial Mg2+ | [1] | |

| MEFs | 5 mM | Elevation of mitochondrial Mg2+ | [1] | |

| Dose-Response | Hepatocytes | 1-10 mM | Dose-dependent ER Mg2+ release and mitochondrial Mg2+ uptake | [1] |

| Temperature Sensitivity | Hepatocytes | 5 mM | Process is significantly enhanced at 37°C compared to 25°C | [1] |

| Fluorescent Probe | Target | Dissociation Constant (Kd) | Excitation/Emission (nm) | Reference |

| Magnesium Green™ | Mg2+ | ~1.0 mM | 488/510 | [1] |

| Mag-FRET-1 | Mg2+ | 148 µM | (FRET) | [6] |

| DCHQ5 | Total Mg2+ | N/A | N/A | [7] |

| Laconic | L-Lactate | 1 µM - 10 mM range | (FRET) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the spatio-temporal dynamics of intracellular magnesium in response to L-lactate.

Measurement of ER and Mitochondrial Mg2+ Dynamics using Confocal Microscopy

This protocol describes the use of the fluorescent indicator Magnesium Green™ to visualize changes in Mg2+ concentration in the ER and mitochondria.

Materials:

-

Cells of interest (e.g., primary hepatocytes, HeLa, MEFs)

-

Collagen-coated glass coverslips (25 mm)

-

Complete cell culture medium

-

Magnesium Green™, AM ester (fluorescent Mg2+ indicator)

-

MitoTracker™ Deep Red FM (mitochondrial marker)

-

L-lactate stock solution

-

Physiological buffer (e.g., HBSS)

-

Confocal laser scanning microscope with an environmental chamber

Procedure:

-

Cell Seeding: Seed cells on collagen-coated glass coverslips and culture overnight to allow for attachment and spreading.

-

Dye Loading:

-

Prepare a loading solution containing 2.5 µM Magnesium Green™-AM and 1.0 µM MitoTracker™ Deep Red FM in complete growth medium.

-

Incubate the cells with the loading solution for 30 minutes at 37°C in a 5% CO2 incubator.[1]

-

-

Washing: Wash the cells three times with pre-warmed physiological buffer to remove excess dye.

-

Imaging:

-

Mount the coverslip in a live-cell imaging chamber on the stage of a confocal microscope equipped with an environmental chamber maintained at 37°C and 5% CO2.

-

Allow the cells to equilibrate for 10-15 minutes.

-

Identify cells with good morphology and stable fluorescence.

-

Set the imaging parameters:

-

Acquire baseline images every 5-10 seconds for 1-2 minutes to establish a stable baseline.

-

-

Stimulation: Gently add L-lactate to the imaging chamber to the desired final concentration (e.g., 5 mM).

-

Post-Stimulation Imaging: Continue acquiring images at the same frequency for at least 5-10 minutes to capture the dynamic changes in Mg2+ levels in the ER and mitochondria.

-

Data Analysis:

-

Define regions of interest (ROIs) for the ER (perinuclear region excluding the nucleus) and mitochondria (identified by MitoTracker™ signal).

-

Measure the mean fluorescence intensity of Magnesium Green™ in these ROIs over time.

-

Normalize the fluorescence intensity to the baseline to determine the relative change in Mg2+ concentration.

-

Measurement of Intracellular L-Lactate Dynamics using a FRET-based Sensor

This protocol outlines the use of the genetically encoded FRET-based L-lactate sensor, Laconic, to monitor changes in intracellular L-lactate concentrations.

Materials:

-

Cells of interest

-

Laconic plasmid DNA

-

Transfection reagent (e.g., Lipofectamine)

-

Complete cell culture medium

-

Physiological buffer (e.g., HBSS)

-

Fluorescence microscope equipped for FRET imaging (with appropriate filters for CFP and YFP)

Procedure:

-

Transfection:

-

Seed cells in a suitable imaging dish or on coverslips.

-

Transfect the cells with the Laconic plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for sensor expression.

-

-

Imaging:

-

Replace the culture medium with pre-warmed physiological buffer.

-

Mount the dish on the stage of a fluorescence microscope equipped for FRET imaging.

-

Set the imaging parameters for FRET:

-

Excitation of the donor (CFP) at ~430 nm.

-

Simultaneous or sequential acquisition of emission from the donor (CFP, ~475 nm) and the acceptor (YFP, ~530 nm).

-

-

Acquire baseline FRET ratio images.

-

-

Stimulation and Data Acquisition:

-

Introduce stimuli that are expected to alter intracellular lactate levels (e.g., glucose, metabolic inhibitors).

-

Continuously acquire FRET ratio images to monitor the dynamics of intracellular L-lactate.

-

-

Data Analysis:

-

Calculate the FRET ratio (Acceptor/Donor or YFP/CFP) for each cell over time.

-

Changes in the FRET ratio reflect changes in the intracellular L-lactate concentration.[8]

-

For quantitative measurements, an in-situ calibration can be performed using agents that permeabilize the membrane to lactate and pyruvate.[11]

-

In Situ Calibration of Fluorescent Magnesium Indicators

To obtain quantitative measurements of intracellular Mg2+ concentrations, it is essential to perform an in situ calibration of the fluorescent indicator.

Materials:

-

Cells loaded with a ratiometric Mg2+ indicator (e.g., Mag-Fura-2)

-

Calibration buffer with varying known concentrations of free Mg2+

-

Ionophore (e.g., 4-bromo A-23187)

-

Fluorescence imaging system capable of ratiometric measurements

Procedure:

-

Cell Preparation: Load cells with the ratiometric Mg2+ indicator as described in the relevant protocol.

-

Permeabilization: Treat the cells with an ionophore (e.g., 5-10 µM 4-bromo A-23187) to make the cell membrane permeable to Mg2+.

-

Equilibration: Sequentially perfuse the cells with calibration buffers containing known concentrations of free Mg2+, allowing the intracellular and extracellular Mg2+ concentrations to equilibrate at each step.

-

Measurement: At each Mg2+ concentration, measure the fluorescence ratio (R).

-

Determination of Rmin and Rmax:

-

Measure the minimum fluorescence ratio (Rmin) in a Mg2+-free calibration buffer containing a chelator (e.g., EDTA).

-

Measure the maximum fluorescence ratio (Rmax) in a saturating concentration of Mg2+.

-

-

Calculation of [Mg2+]i: Use the Grynkiewicz equation to calculate the intracellular Mg2+ concentration: [Mg2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where Kd is the dissociation constant of the indicator, and Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength for the ion-free and ion-bound forms of the indicator.

Conclusion

The discovery of L-lactate as a signaling molecule that modulates intracellular magnesium dynamics represents a significant advancement in our understanding of cellular metabolism and signaling. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this novel pathway and its implications in health and disease. The continued development of advanced fluorescent probes and imaging techniques will undoubtedly shed more light on the intricate spatio-temporal regulation of these essential ions and metabolites, opening new avenues for therapeutic intervention.

References

- 1. news.uthscsa.edu [news.uthscsa.edu]

- 2. Lactate Elicits ER-Mitochondrial Mg2+ Dynamics to Integrate Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactate as a new second messenger shaping intracellular Mg2+ dynamics and bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and function of the human mitochondrial MRS2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Lactate and the Lactate Dehydrogenase in Inflammatory Diseases and Major Risk Factors in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cryo-EM structures of human magnesium channel MRS2 reveal gating and regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Magnesium L-Lactate

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Magnesium L-lactate for researchers, scientists, and drug development professionals. The document details various synthesis methodologies, purification protocols, and presents quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key processes and pathways.

Introduction

This compound, the magnesium salt of L-lactic acid, is a widely used compound in the pharmaceutical and food industries as a magnesium supplement and a buffering agent.[1][2][3] Its high bioavailability and tolerability make it a preferred choice for magnesium supplementation. The production of high-purity this compound is crucial for its application in these regulated industries. This guide explores the common synthesis routes and purification techniques employed to achieve the desired product quality.

Chemical Synthesis of this compound

The synthesis of this compound typically involves the reaction of L-lactic acid with a magnesium source. The most common magnesium sources are magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), and magnesium carbonate (MgCO₃).[4][5][6]

2.1. Synthesis via Reaction with Magnesium Oxide

The reaction between L-lactic acid and magnesium oxide is a widely employed method for this compound synthesis.[7][8] Magnesium oxide serves as a key raw material, reacting with lactic acid to form magnesium lactate.[7][8] This process requires specific temperature and pH conditions to ensure high product purity.[7][8]

Experimental Protocol: A typical protocol involves heating an aqueous solution of L-lactic acid (22.0-33.3%) to 70°C.[9] Magnesium oxide is then added portion-wise with stirring.[9] The reaction is exothermic, and cooling may be necessary to maintain the temperature at 70°C.[9] The reaction is carried out for 2.5-3 hours until a pH of 6.5-7.2 is reached, leading to the formation of this compound crystals.[9]

2.2. Synthesis via Reaction with Magnesium Hydroxide

Magnesium hydroxide can also be used as a neutralizing agent in the production of this compound, particularly in fermentation processes where L-lactic acid is produced.[5][6]

Experimental Protocol: In a fermentation process producing lactic acid, magnesium hydroxide is used as a neutralizing agent to maintain the pH between 5.5 and 6.5.[5] This results in the formation of a fermentation broth containing magnesium lactate.[5]

2.3. Synthesis via Reaction with Magnesium Carbonate

Magnesium carbonate is another effective magnesium source for the synthesis of this compound.[4][5][6][10] It reacts with lactic acid to produce magnesium lactate, with the release of carbon dioxide. A sustainable method involves the use of hydrated magnesium carbonate hydroxide to neutralize lactic acid produced during fermentation.[10][11]

Experimental Protocol: In a fermentation broth containing lactic acid, hydrated magnesium carbonate hydroxide is added as a neutralizing agent.[10][11] The reaction is controlled to minimize the formation of by-products and impurities.[11]

Chemical Reaction Pathways

References

- 1. fao.org [fao.org]

- 2. Food safety and quality: detail [fao.org]

- 3. Food safety and quality: detail [fao.org]

- 4. WO2005123647A1 - Process for the preparation of lactic acid or lactate from a magnesium lactate comprising medium - Google Patents [patents.google.com]

- 5. CN105018538A - Magnesium lactate production method based on crystallization process for fermentation, separation and coupling - Google Patents [patents.google.com]

- 6. CN101018756A - Process for the preparation of lactic acid or lactate from a magnesium lactate comprising medium - Google Patents [patents.google.com]

- 7. meixi-mgo.com [meixi-mgo.com]

- 8. Application of Magnesium Oxide on Magnesium Lactate [magnesiumking.com]

- 9. RU2402241C1 - Method for production of magnesium lactate dietary supplement - Google Patents [patents.google.com]

- 10. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling the Solubility Profile of Magnesium L-Lactate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of magnesium L-lactate in various aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles critical data on solubility parameters, details established experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design. Understanding the solubility of this compound is paramount for its application in pharmaceutical formulations, nutritional supplements, and other biotechnological fields, as it directly influences bioavailability and efficacy.

Executive Summary

This compound, the magnesium salt of L-lactic acid, exhibits favorable solubility in aqueous solutions, a characteristic that underpins its use as a bioavailable source of magnesium. This guide consolidates available quantitative and qualitative data, revealing a significant dependence of its aqueous solubility on temperature. In contrast, its solubility in organic solvents is generally limited. This document serves as a comprehensive resource, offering detailed methodologies for solubility assessment and a clear, structured presentation of solubility data to support formulation and development activities.

Solubility Data of this compound

The solubility of this compound has been investigated in both aqueous and organic media. The following tables summarize the available quantitative and qualitative data.

Table 1: Quantitative Solubility of this compound in Aqueous Solution

| Temperature (°C) | Temperature (K) | Molarity (mol/kg) | Solubility ( g/100 g H₂O) | Source |

| 5.1 | 278.2 | 0.283 | 6.75 | [1] |

| 15.0 | 288.1 | 0.312 | 7.44 | [1] |

| 20.0 | 293.1 | - | ~8.4 | [2] |

| 25.0 | 298.1 | 0.346 | 8.25 | [1] |

| 35.0 | 308.1 | 0.385 | 9.18 | [1] |

| 45.0 | 318.1 | 0.431 | 10.28 | [1] |

| 55.0 | 328.1 | 0.485 | 11.57 | [1] |

| 65.0 | 338.1 | 0.548 | 13.07 | [1] |

| 70.0 | 343.1 | 0.586 | 13.98 | [1] |

Note: The data from Apelblat et al. (2005) was originally presented in molality (mol/kg) and has been converted to g/100 g H₂O for comparative purposes, assuming the density of water is approximately 1 g/mL. The value at 20°C from Jungbunzlauer is given as 84 g/L, which is approximately 8.4 g/100 mL.

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Quantitative Solubility | Source |

| Ethanol (96%) | Practically insoluble | - | [3][4] |

| Ethanol | Slightly soluble | - | [5] |

| Dimethyl Sulfoxide (DMSO) | - | 0.1 mg/mL (with moisture) | [6] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Standardized methods ensure reproducibility and comparability of data. The most widely recognized protocols are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).

OECD Test Guideline 105: Water Solubility

This guideline details two primary methods for determining the water solubility of substances: the Column Elution Method and the Flask Method .

1. Column Elution Method:

-

Principle: This method is suitable for substances with low solubility. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.

-

Apparatus:

-

Thermostatted column with an inert support (e.g., glass wool, silica gel).

-

Constant-flow pump.

-

Fraction collector.

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectroscopy).

-

-

Procedure:

-

Prepare the column by coating the support material with an excess of the test substance.

-

Equilibrate the column at the desired temperature.

-

Pump water through the column at a low, constant flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of the test substance in each fraction.

-

Continue until the concentration reaches a constant value (equilibrium).

-

The average of the plateau concentrations is taken as the water solubility.

-

2. Flask Method:

-

Principle: This is the classical method for determining the solubility of substances that are more soluble. An excess amount of the solid is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then measured in the saturated solution.

-

Apparatus:

-

Thermostatted shaker or magnetic stirrer.

-

Equilibration vessels (e.g., flasks, vials).

-

Filtration or centrifugation equipment to separate the solid phase.

-

Analytical instrumentation for concentration measurement.

-

-

Procedure:

-

Add an excess amount of the test substance to the solvent in an equilibration vessel.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium. A preliminary test is often conducted to determine the time to reach equilibrium.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Separate the saturated solution from the solid phase by filtration or centrifugation, ensuring the temperature is maintained.

-

Determine the concentration of the substance in the clear supernatant/filtrate using a validated analytical method.

-

USP General Chapter <1236>: Solubility

This chapter provides a comprehensive overview of the principles and methods for determining the solubility of drug substances. It emphasizes the importance of reaching thermodynamic equilibrium and discusses various factors that can influence solubility measurements, such as pH, temperature, and the crystalline form of the substance. The "saturation shake-flask method," similar to the OECD Flask Method, is highlighted as a common and reliable technique.

Key Considerations from USP <1236>:

-

Equilibrium: It is crucial to ensure that thermodynamic equilibrium has been reached. This can be verified by approaching equilibrium from both undersaturated and supersaturated states.

-

Solid Phase Analysis: After the solubility measurement, the solid phase should be analyzed (e.g., by X-ray diffraction, microscopy) to ensure that no phase transformation (e.g., hydration, polymorphism) has occurred during the experiment.

-

Purity of Substance and Solvent: The purity of both the solute and the solvent can significantly impact solubility and should be well-characterized.

-

pH of the Saturated Solution: For ionizable compounds, the pH of the saturated solution must be measured and reported, as solubility can be highly pH-dependent.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method, a widely accepted experimental protocol.

Conclusion

The solubility of this compound is a critical parameter for its formulation and application. This technical guide provides a consolidated resource of its solubility in aqueous and organic solvents, with a notable temperature-dependent increase in water. The detailed experimental protocols from OECD and USP offer a robust framework for conducting reliable and reproducible solubility studies. The provided workflow diagram serves as a practical tool for researchers designing and executing these experiments. Further research is warranted to expand the quantitative solubility data of this compound in a broader range of pharmaceutically relevant organic solvents.

References

- 1. researchgate.net [researchgate.net]

- 2. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 3. This compound trihydrate CAS#: 18917-93-6 [m.chemicalbook.com]

- 4. This compound trihydrate CAS#: 18917-93-6 [amp.chemicalbook.com]

- 5. Magnesium lactate trihydrate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. selleckchem.com [selleckchem.com]

Unveiling the Precision of Magnesium L-Lactate Dihydrate's Crystalline Architecture: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the crystalline structure of Magnesium L-Lactate Dihydrate has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's solid-state architecture, crucial for understanding its physicochemical properties and optimizing its use in pharmaceutical formulations.

This compound Dihydrate, a bioavailable source of magnesium, crystallizes in an orthorhombic system. The crystal structure consists of a central magnesium ion coordinated by two lactate anions and two water molecules, forming a distorted octahedral geometry. This specific arrangement dictates the compound's stability, solubility, and interaction with other molecules, making its detailed characterization essential for drug formulation and delivery.

Crystallographic Data Summary

The precise arrangement of atoms within the this compound Dihydrate crystal has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized below, offering a quantitative foundation for further computational modeling and experimental design.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.0525 (12) Å |

| b | 11.919 (2) Å |

| c | 14.526 (3) Å |

| α, β, γ | 90° |

| Volume (V) | 1047.9 (4) ų |

| Formula Units per Cell (Z) | 4 |

| Calculated Density | 1.512 Mg/m³ |

Experimental Protocols

The determination of this intricate crystalline structure relies on established experimental techniques. The primary method employed is single-crystal X-ray diffraction, a powerful analytical tool for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound Dihydrate, with dimensions of approximately 0.28 mm x 0.20 mm x 0.16 mm, was mounted on a diffractometer.[1] The crystal was maintained at a constant temperature of 293 K during data collection. Molybdenum Kα radiation (λ = 0.71073 Å) was used as the X-ray source. A total of 10,148 reflections were measured, of which 1,401 were unique.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Molecular and Crystal Structure Visualization

The coordination environment of the magnesium ion is a critical feature of the crystal structure. The magnesium cation is chelated by two lactate anions, with each lactate molecule coordinating to the magnesium through one oxygen atom of the carboxylate group and the oxygen atom of the hydroxyl group. The coordination sphere is completed by two water molecules, resulting in a six-coordinate, distorted octahedral geometry around the magnesium ion.[1]

The individual complex molecules are interconnected through a network of hydrogen bonds. The aqua ligands and the hydroxyl groups of the lactate anions act as hydrogen bond donors, while the carboxylate oxygen atoms serve as acceptors. This extensive hydrogen bonding network links the molecules into helical chains that propagate along the crystallographic a-axis, ultimately forming a stable three-dimensional supramolecular architecture.[1]

References

Methodological & Application

Application Notes and Protocols for Using Magnesium L-Lactate in Cardiomyocyte Contractility Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Magnesium L-Lactate in the study of cardiomyocyte contractility. This document outlines the theoretical basis for its effects, detailed protocols for experimental validation, and expected outcomes based on current research.

Introduction

Magnesium is a crucial cation for normal cardiac function, playing a vital role in enzymatic reactions, ion channel function, and overall cellular homeostasis. This compound, a salt of magnesium and lactic acid, has emerged as a compound of interest for its potential to modulate cardiomyocyte contractility. Recent studies suggest that chronic low-dose administration of this compound can have a beneficial impact on the myocardium.[1][2][3] The proposed mechanism involves an increase in intracellular magnesium concentration, potentially through the activation of the Na+/H+ exchanger (NHE1) and the Na+/Ca2+ exchanger (NCX1) axis, leading to a decrease in intracellular calcium.[1][2][3]

These notes will detail the experimental procedures to investigate the effects of this compound on isolated cardiomyocytes, focusing on contractility, calcium transients, and the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cardiomyocyte function as reported in preclinical studies.

Table 1: Effects of Chronic this compound Treatment on In Vivo Cardiac Function and Cardiomyocyte Contractility

| Parameter | Control Group (Water) | This compound Group | Magnesium Chloride Group | Reference |

| In Vivo Cardiac Function | ||||

| Left Ventricular Ejection Fraction (%) | 75.2 ± 2.1 | 78.5 ± 2.3 | 76.1 ± 2.5 | [1] |

| Fractional Shortening (%) | 42.1 ± 1.8 | 44.5 ± 1.9 | 42.8 ± 2.0 | [1] |

| Ex Vivo Cardiomyocyte Contractility | ||||

| Contraction Amplitude (µm) | 0.45 ± 0.03 | 0.58 ± 0.04* | 0.47 ± 0.03 | [1] |

| Time to Peak Contraction (ms) | 125 ± 8 | 118 ± 7 | 123 ± 9 | [1] |

| Time to 50% Relaxation (ms) | 180 ± 12 | 165 ± 10 | 178 ± 11 | [1] |

*Indicates a statistically significant difference compared to the control group. Data are presented as mean ± SEM.

Table 2: Effects of Chronic this compound Treatment on Myocardial Ion Content and Protein Expression

| Parameter | Control Group (Water) | This compound Group | Magnesium Chloride Group | Reference |

| Myocardial Calcium Content (µg/g dry weight) | 158 ± 10 | 125 ± 8 | 155 ± 11 | [1] |

| Myocardial Magnesium Content (µg/g dry weight) | 850 ± 30 | 910 ± 35 | 860 ± 32 | [1] |

| NHE1 Protein Expression (arbitrary units) | 1.00 ± 0.12 | 1.35 ± 0.15 | 1.05 ± 0.13 | [1] |

| NCX1 Protein Expression (arbitrary units) | 1.00 ± 0.10 | 1.42 ± 0.18* | 1.02 ± 0.11 | [1] |

*Indicates a statistically significant difference compared to the control group. Data are presented as mean ± SEM.

Signaling Pathway

The proposed signaling pathway for this compound's effect on cardiomyocyte contractility is illustrated below.

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Experimental Workflows

The following diagram outlines the general workflow for studying the effects of this compound on cardiomyocyte contractility.

Caption: General experimental workflow for investigating this compound effects.

Experimental Protocols

Isolation of Adult Rat Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating high-quality, calcium-tolerant adult rat cardiomyocytes suitable for contractility studies.

Materials:

-

Adult male Wistar rats (250-300g)

-

Langendorff perfusion system

-

Perfusion Buffer (Ca2+-free Tyrode's solution): 137 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4

-

Digestion Buffer: Perfusion buffer containing 1 mg/mL collagenase type II and 0.1 mg/mL protease type XIV.

-

Stop Buffer: Perfusion buffer containing 10% bovine serum albumin (BSA) and 12.5 µM CaCl2.

-

Krebs-Henseleit (KH) buffer with increasing concentrations of CaCl2 (0.125, 0.25, 0.5, and 1.0 mM).

Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital).

-

Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Perfusion Buffer.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) Perfusion Buffer at 37°C.

-

Perfuse for 5 minutes to clear the heart of blood.

-

Switch the perfusion to the Digestion Buffer and perfuse for 15-20 minutes, or until the heart becomes pale and flaccid.

-

Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in Stop Buffer.

-

Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.

-

Filter the cell suspension through a 100 µm nylon mesh.

-

Allow the cardiomyocytes to settle by gravity for 10-15 minutes.

-

Carefully remove the supernatant and resuspend the cell pellet in KH buffer with 0.125 mM CaCl2.

-

Gradually increase the extracellular calcium concentration by sequentially pelleting the cells (by gravity) and resuspending them in KH buffer with 0.25 mM, 0.5 mM, and finally 1.0 mM CaCl2.

-

The final cell suspension should contain a high percentage of rod-shaped, quiescent cardiomyocytes.

Measurement of Cardiomyocyte Contractility

This protocol describes the use of an edge-detection system (e.g., IonOptix) to measure sarcomere shortening in isolated adult rat cardiomyocytes.

Materials:

-

Isolated adult rat cardiomyocytes

-

Laminin-coated glass coverslips

-

Inverted microscope equipped with an edge-detection system (e.g., IonOptix)

-

Field stimulation electrodes

-

Tyrode's solution containing 1.8 mM CaCl2

Procedure:

-

Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach for at least 1 hour at room temperature.

-

Place the coverslip in a perfusion chamber on the stage of the inverted microscope.

-

Superfuse the cells with Tyrode's solution (37°C) at a constant flow rate.

-

Select a single, rod-shaped cardiomyocyte with clear striations for analysis.

-

Pace the cardiomyocyte at a physiological frequency (e.g., 1 Hz) using field stimulation electrodes.

-

Record sarcomere length changes using the edge-detection software.

-

Establish a baseline recording in the absence of any compounds.

-

Introduce this compound (e.g., 1 mM, 5 mM, 10 mM) or control solutions (e.g., Magnesium Chloride) into the perfusion chamber.

-

Record contractility parameters after a steady-state effect is achieved (typically 5-10 minutes).

-

Data Analysis: Analyze the following parameters from the sarcomere shortening traces:

-

Contraction Amplitude: The difference between diastolic and peak systolic sarcomere length.

-

Time to Peak Contraction (TTP): The time from the stimulus to the peak of contraction.

-

Time to 50% Relaxation (TR50): The time from the peak of contraction to 50% relaxation.

-

+dL/dt: Maximum velocity of shortening.

-

-dL/dt: Maximum velocity of relengthening.

-

Measurement of Intracellular Calcium Transients

This protocol details the use of the ratiometric fluorescent indicator Fura-2 AM to measure intracellular calcium transients in isolated cardiomyocytes.

Materials:

-

Isolated adult rat cardiomyocytes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Inverted fluorescence microscope with a dual-excitation light source (340/380 nm) and an emission filter (510 nm).

-

Data acquisition and analysis software (e.g., IonWizard).

Procedure:

-

Incubate the isolated cardiomyocytes with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in Tyrode's solution for 20-30 minutes at room temperature in the dark.

-

Wash the cells twice with Tyrode's solution to remove extracellular Fura-2 AM.

-

Allow the cells to de-esterify the dye for at least 30 minutes.

-

Place the coverslip with Fura-2-loaded cardiomyocytes in the perfusion chamber on the microscope stage.

-

Excite the cells alternately with 340 nm and 380 nm light and record the fluorescence emission at 510 nm.

-

Pace the cardiomyocyte at a physiological frequency (e.g., 1 Hz).

-

Record baseline calcium transients.

-

Introduce this compound or control solutions and record the changes in calcium transients.

-

Data Analysis: Analyze the following parameters from the Fura-2 ratio (F340/F380) traces:

-

Diastolic [Ca2+]i: Baseline Fura-2 ratio.

-

Peak Systolic [Ca2+]i: Peak Fura-2 ratio during contraction.

-

Calcium Transient Amplitude: The difference between peak systolic and diastolic [Ca2+]i.

-

Time to Peak [Ca2+]i: The time from the stimulus to the peak of the calcium transient.

-

Calcium Transient Decay Rate (Tau): The time constant of the decay of the calcium transient.

-

Measurement of NHE1 and NCX1 Activity

The activity of the Na+/H+ exchanger (NHE1) and Na+/Ca2+ exchanger (NCX1) can be assessed to investigate the mechanism of action of this compound.

a) NHE1 Activity Assay:

NHE1 activity is typically measured as the rate of recovery of intracellular pH (pHi) from an acid load in the absence of bicarbonate.

Materials:

-

Isolated cardiomyocytes

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

NH4Cl (for acid loading)

-

NHE1 inhibitor (e.g., cariporide)

-

Fluorescence imaging system capable of ratiometric pH measurement.

Procedure:

-

Load cardiomyocytes with BCECF-AM.

-

Induce an acid load by transiently exposing the cells to a solution containing NH4Cl followed by its removal.

-

Monitor the recovery of pHi in the absence and presence of this compound.

-

The NHE1-mediated H+ efflux is calculated from the rate of pHi recovery and the intracellular buffering power.

-

Confirm the involvement of NHE1 by performing the experiment in the presence of a specific inhibitor.

b) NCX1 Activity Assay:

NCX1 activity can be measured as the Na+-dependent Ca2+ influx or efflux. A common method is to measure the rate of Ca2+ influx upon re-introduction of extracellular Na+ to Na+-depleted cells.

Materials:

-

Isolated cardiomyocytes

-

Fura-2 AM

-

Na+-free and Ca2+-free solutions

-

NCX1 inhibitor (e.g., KB-R7943)

-

Fluorescence imaging system for calcium measurement.

Procedure:

-

Load cardiomyocytes with Fura-2 AM.

-

Perfuse the cells with a Na+-free, Ca2+-free solution to load the cells with Na+ via reverse mode NCX.

-

Rapidly switch to a solution containing Na+ and monitor the change in intracellular Ca2+ as a measure of reverse mode NCX activity.

-

Alternatively, to measure forward mode activity, load cells with Ca2+ and then monitor the Na+-dependent decline in intracellular Ca2+.

-

Perform experiments in the presence and absence of this compound to assess its effect on NCX1 activity.

-

Use a specific NCX1 inhibitor to confirm the measured activity is attributable to the exchanger.

References

- 1. A chronic low-dose this compound administration has a beneficial effect on the myocardium and the skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A chronic low-dose this compound administration has a beneficial effect on the myocardium and the skeletal muscles | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Magnesium L-Lactate as a Feed Supplement in Livestock Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium is an essential macromineral crucial for a wide range of physiological functions in livestock, including neuromuscular function, energy metabolism, and enzymatic reactions.[1] Supplementation of magnesium in animal feed has been shown to improve performance, enhance meat quality, and prevent deficiency-related health issues such as grass tetany in cattle.[1][2] While inorganic sources like magnesium oxide (MgO) are commonly used, organic magnesium salts, such as magnesium L-lactate, are noted for their potentially superior bioavailability.[3][4] this compound, being more soluble than inorganic salts, may be more readily absorbed by the animal, offering a more efficient means of supplementation.[3]

These application notes provide a comprehensive overview of the potential use of this compound in livestock feed research, drawing on existing data for various magnesium sources and extrapolating for this compound where specific data is unavailable. Detailed experimental protocols and potential signaling pathways are also presented to guide further research in this area.

Quantitative Data from Magnesium Supplementation Studies